molecular formula C5H8N4O2 B13109587 N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B13109587
M. Wt: 156.14 g/mol
InChI Key: OWUCFRZOOBBVBJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)-1H-1,2,4-triazole-5-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide.

    Substitution: Formation of halogenated or alkylated derivatives of the triazole ring.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with the active sites of enzymes, potentially leading to the development of new drugs.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in therapeutic effects. Additionally, the hydroxyethyl group can enhance the compound’s solubility and bioavailability, further contributing to its efficacy.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)-2-pyrrolidone
  • N-(2-hydroxyethyl)succinimide
  • N-(2-hydroxyethyl)ethylenediamine

Comparison: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to N-(2-hydroxyethyl)-2-pyrrolidone and N-(2-hydroxyethyl)succinimide, the triazole ring offers additional sites for functionalization and interaction with biological targets. N-(2-hydroxyethyl)ethylenediamine, on the other hand, lacks the triazole ring and thus has different reactivity and applications. The presence of the triazole ring in this compound makes it a versatile compound with potential for diverse applications in research and industry.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C5H8N4O2/c10-2-1-6-5(11)4-7-3-8-9-4/h3,10H,1-2H2,(H,6,11)(H,7,8,9)

InChI Key

OWUCFRZOOBBVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)C(=O)NCCO

Origin of Product

United States

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